molecular formula C10H5ClO3 B1653656 1,4-Naphthalenedione, 2-chloro-8-hydroxy- CAS No. 18855-92-0

1,4-Naphthalenedione, 2-chloro-8-hydroxy-

Cat. No. B1653656
CAS RN: 18855-92-0
M. Wt: 208.6 g/mol
InChI Key: IWGFPHWJRMEFMO-UHFFFAOYSA-N
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Description

“1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is a derivative of 1,4-Naphthalenedione . It is a naturally occurring organic compound found in the bark and leaves of walnut trees. The molecular formula is C10H5ClO3 .


Synthesis Analysis

Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, can be synthesized and evaluated for various activities . The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents .


Molecular Structure Analysis

The molecular structure of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” can be viewed using computational tools . It is derived from naphthoquinone (1,4-naphtalenedione) through the addition of a chlorine atom and a hydroxyl group .


Chemical Reactions Analysis

Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, possess a conjugated electron system that can participate in chemical reactions transporting electrons to other molecules . These reactions can result in the generation of free radicals, including highly active oxygen radicals called reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

The molecular weight of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is 208.6 g/mol . More detailed physical and chemical properties may be available from specialized databases .

Scientific Research Applications

Specific Scientific Field

Pharmacology and Microbiology

Summary of the Application

A series of 2-chloro and 2-bromo-3-(substituted)-1,4-naphthalenedione derivatives were tested for their antifungal and antibacterial activities .

Methods of Application or Experimental Procedures

The Minimum Inhibitory Concentration (MIC) values were determined by the two-fold agar dilution/streak method . The compounds were tested against a variety of microorganisms, including Candida albicans, Aspergillus niger, Tricophyton mentagrophytes, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Acinetobacter baumanii .

Results or Outcomes

Among the derivatives, some showed more potent antifungal activities than fluconazole . Derivatives 20 and 23 completely inhibited the growth of fungi, such as Candida albicans, Aspergillus niger, Tricophyton mentagrophytes, and Fusarium oxysporium, at 3.2 μg/ml . Some derivatives also had antibacterial activities against Gram-positive bacteria .

Anticancer Activities

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Substituted 1,4-naphthoquinones have been studied for their anticancer activities against ascitic sarcoma 180 of mice .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources .

Antifungal Activities

Specific Scientific Field

Pharmacology and Mycology

Summary of the Application

A series of naphthoquinone derivatives, including 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, were evaluated for their antifungal activity against various Candida species and Cryptococcus neoformans .

Methods of Application or Experimental Procedures

The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method . The compounds were tested against a variety of fungi, including Candida krusei, Candida parapsilosis, and Cryptococcus neoformans .

Results or Outcomes

Halogen derivatives of 1,4-naphthoquinone, such as 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, exhibited strong activity, with an MIC of 2 µg/mL in C. krusei . These compounds showed higher activity against fungi, but the antibacterial activities were very low .

Antioxidant Activities

Specific Scientific Field

Phytochemistry

Summary of the Application

Naphthalene derivatives, including 1,4-Naphthalenedione, 2-chloro-8-hydroxy-, have been studied for their antioxidant activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources .

Antimalarial Activities

Specific Scientific Field

Pharmacology and Tropical Medicine

Summary of the Application

The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources .

Anti-Inflammatory Activities

Specific Scientific Field

Pharmacology

Summary of the Application

Naphthalene derivatives displayed a wide range of biological activities, such as anti-inflammatory .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources .

properties

IUPAC Name

2-chloro-8-hydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGFPHWJRMEFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446065
Record name 2-chloro-8-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Naphthalenedione, 2-chloro-8-hydroxy-

CAS RN

18855-92-0
Record name 2-chloro-8-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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